

Application Notes and Protocols: Diiodoacetylene in Crystal Engineering

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Compound of Interest

Compound Name: *Diiodoacetylene*

Cat. No.: *B13749442*

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Introduction to Diiodoacetylene in Crystal Engineering

Diiodoacetylene (C_2I_2) is a linear molecule that serves as an exceptionally strong and compact ditopic halogen bond donor. Its application in crystal engineering is primarily centered on its ability to form robust and highly directional halogen bonds with a variety of Lewis basic sites, including nitrogen and oxygen atoms. This property makes it a valuable building block for the construction of supramolecular assemblies, co-crystals, and other complex solid-state architectures. The study of halogen bonds has expanded significantly, with applications in materials science, anion recognition, and structural biology.

The strength of the halogen bonds formed by **diiodoacetylene** can be attributed to the electron-withdrawing nature of the acetylene backbone, which enhances the electrophilic character of the iodine atoms. These interactions are highly directional, typically exhibiting near-linear $C-I \cdots X$ angles (where X is the halogen bond acceptor), which provides a high degree of predictability in the design of crystal structures.

In the context of drug development, the ability to form stable co-crystals with active pharmaceutical ingredients (APIs) is of significant interest. Co-crystallization can be employed to modify the physicochemical properties of APIs, such as solubility, dissolution rate, and stability, without altering their chemical structure. The strong and directional nature of

diiodoacetylene-mediated halogen bonds makes it a potentially powerful tool for creating novel pharmaceutical co-crystals with improved properties.

Safety Precaution: **Diiodoacetylene** is a shock, heat, and friction-sensitive explosive and is also highly toxic. It should be handled with extreme caution in small quantities, and appropriate personal protective equipment (PPE) must be worn. All operations should be conducted in a well-ventilated fume hood.

Quantitative Data: Halogen Bond Geometries in Diiodoacetylene Co-crystals

The following table summarizes key geometric parameters of halogen bonds formed between **diiodoacetylene** and various Lewis bases, as determined by X-ray crystallography.

Halogen Bond Donor	Halogen Bond Acceptor (Lewis Base)	Interaction Type	I...X Distance (Å)	C—I...X Angle (°)	Reference
Diiodoacetylene (C_2I_2)	Dimethylformamide (DMF)	C—I...O	2.834(4) - 2.888(4)	> 170	
Diiodoacetylene (C_2I_2)	Pyrazine (pyz)	C—I...N	2.832(7)	> 175	
Diiodoacetylene (C_2I_2)	1,4-diazabicyclo[2.2.2]octane (dabco)	C—I...N	2.715(3)	> 175	

Experimental Protocols

Synthesis of Diiodoacetylene (C_2I_2)

This protocol is adapted from a convenient synthesis method utilizing a common Sonagashira coupling reagent. An alternative method involves the iodination of acetylene gas.

Materials:

- Trimethylsilylacetylene ($\text{Me}_3\text{SiC}\equiv\text{CH}$)
- N-Iodosuccinimide (NIS)
- Silver nitrate (AgNO_3)
- Acetone
- Dichloromethane (CH_2Cl_2)
- Sodium thiosulfate solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve trimethylsilylacetylene in acetone in a round-bottom flask.
- Add N-iodosuccinimide (NIS) to the solution in portions while stirring.
- Add a catalytic amount of silver nitrate (AgNO_3).
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with dichloromethane.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield crude **diiodoacetylene**.
- The crude product can be purified by careful sublimation or recrystallization from a suitable solvent like hexane.

Caution: The final product, **diiodoacetylene**, is explosive and should be handled with extreme care.

General Protocol for Co-crystallization with Diiodoacetylene

Several methods can be employed for co-crystal formation, including slow evaporation, vapor diffusion, and grinding. The choice of method depends on the solubility and stability of the components.

**3.2.1

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